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Acid-C3-SSPy: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Acid-C3-SSPy	
Cat. No.:	B3422238	Get Quote

An in-depth overview of the chemical properties, synthesis, and application of the cleavable ADC linker, **Acid-C3-SSPy**, for researchers, scientists, and professionals in drug development.

Acid-C3-SSPy is a heterobifunctional, cleavable linker integral to the synthesis of antibodydrug conjugates (ADCs). Its strategic design, featuring a carboxylic acid and a pyridyl disulfide moiety, facilitates the precise conjugation of cytotoxic payloads to monoclonal antibodies. The key feature of this linker is its disulfide bond, which remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring controlled drug release. This guide provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Core Chemical Properties and Characteristics

Acid-C3-SSPy, systematically named 4-(pyridin-2-yldisulfanyl)butanoic acid, possesses a well-defined chemical structure that dictates its functionality as a linker. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing drug molecules, while the pyridyl disulfide group is specifically designed to react with free thiol groups on an antibody.



Property	Value	Source
CAS Number	250266-79-6	[1]
Molecular Formula	C9H11NO2S2	[1]
Molecular Weight	229.32 g/mol	[1]
Purity	Typically >95%	[1]
Appearance	Solid	[2]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO.	[2]
Storage Conditions	Store in freezer, under -20°C, sealed in a dry environment.	[3]

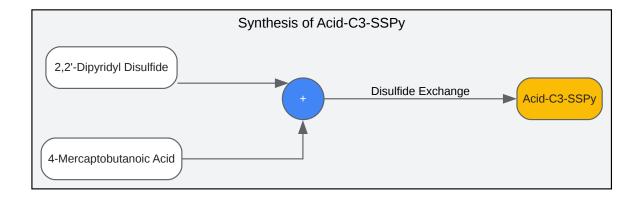
Stability Profile:

Pyridyl disulfide linkers like **Acid-C3-SSPy** are designed for differential stability. They exhibit good stability in the circulation, which has a low reducing potential.[4] However, upon entering the intracellular environment, where the concentration of reducing agents like glutathione is approximately 1000-fold higher than in the blood, the disulfide bond is efficiently cleaved to release the conjugated payload.[4] While specific pH and temperature stability data for **Acid-C3-SSPy** is not readily available, its stability is influenced by the steric hindrance around the disulfide bond. Unhindered disulfides generally show lower stability in circulation but are more readily cleaved inside the cell.[5]

Synthesis and Conjugation Workflows

The following diagrams illustrate the synthesis of **Acid-C3-SSPy** and its subsequent use in the generation of an antibody-drug conjugate.

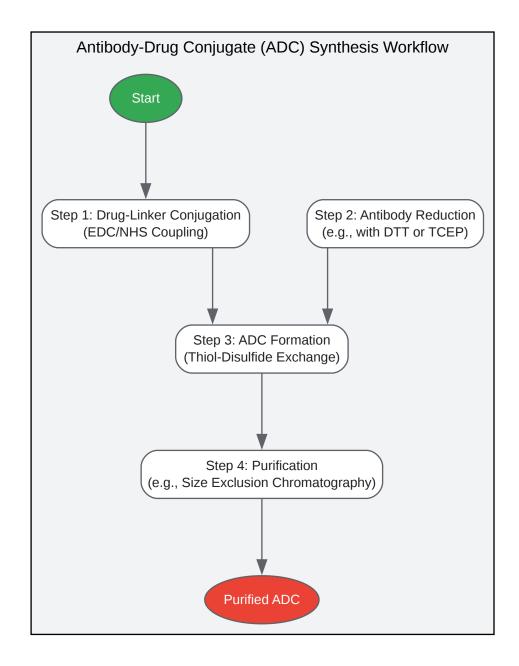




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A simplified schematic for the synthesis of **Acid-C3-SSPy**.





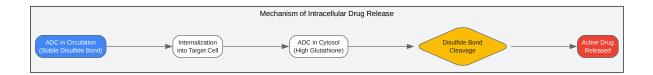
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Workflow for the synthesis of an ADC using **Acid-C3-SSPy**.

Mechanism of Action: Intracellular Cleavage

The therapeutic efficacy of an ADC synthesized with **Acid-C3-SSPy** relies on the selective cleavage of the disulfide bond within the target cancer cells. This process is driven by the significant difference in the redox potential between the extracellular matrix and the intracellular environment.





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Cleavage of the disulfide linker and drug release in the cell.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of **Acid-C3-SSPy** and its use in ADC development. Researchers should optimize these protocols for their specific drug and antibody.

Protocol 1: Synthesis of Acid-C3-SSPy (4-(pyridin-2-yldisulfanyl)butanoic acid)

This protocol is adapted from the synthesis of similar pyridyl disulfide-containing compounds.

Materials:

- 4-Mercaptobutanoic acid
- 2,2'-Dipyridyl disulfide
- Methanol
- Glacial acetic acid
- Argon or Nitrogen gas
- Silica gel for chromatography
- Solvents for chromatography (e.g., Dichloromethane, Methanol, Acetic acid)



Procedure:

- In a round-bottom flask, dissolve 4-mercaptobutanoic acid in methanol.
- Add a solution of 2,2'-dipyridyl disulfide in methanol to the flask.
- Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Stir the reaction under an inert atmosphere (argon or nitrogen) at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, evaporate the solvent under reduced pressure.
- Purify the crude product by silica gel chromatography using a suitable solvent system (e.g., a
 gradient of methanol in dichloromethane with a small percentage of acetic acid) to yield pure
 Acid-C3-SSPy.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of Acid-C3-SSPy to an Amine-Containing Drug via EDC/NHS Coupling

Materials:

- Acid-C3-SSPy
- Amine-containing drug molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0



- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for small molecule conjugation)

Procedure:

- Activation of Acid-C3-SSPy:
 - Dissolve Acid-C3-SSPy in anhydrous DMF or DMSO.
 - Add NHS (or Sulfo-NHS for agueous reactions) to the solution (typically 1.2 equivalents).
 - Add EDC (typically 1.2 equivalents) to the mixture.
 - Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.
- Conjugation to the Drug:
 - In a separate vial, dissolve the amine-containing drug in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer).
 - Add the activated Acid-C3-SSPy-NHS ester solution to the drug solution.
 - If using a non-aqueous solvent, add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).
 - Stir the reaction at room temperature for 2-16 hours.
 - Monitor the formation of the drug-linker conjugate by TLC or LC-MS.
- Purification:
 - Purify the drug-linker conjugate using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials and byproducts.

Protocol 3: Antibody Reduction and Conjugation with the Drug-Linker Construct



Materials:

- Monoclonal antibody (mAb)
- Drug-Linker conjugate (from Protocol 2)
- Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Reduction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5
- Conjugation Buffer: PBS, pH 6.5-7.5
- · Quenching reagent: N-acetylcysteine or cysteine
- Desalting columns (e.g., G-25)

Procedure:

- Antibody Reduction:
 - Prepare a solution of the mAb in Reduction Buffer at a concentration of 2-10 mg/mL.
 - Add the reducing agent (DTT or TCEP) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized (e.g., 2-10 fold molar excess).
 - Incubate the reaction at 37°C for 30-60 minutes.
 - Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Conjugation Buffer.
- Conjugation Reaction:
 - Immediately after the removal of the reducing agent, add the Drug-Linker conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the Drug-Linker conjugate over the number of available thiol groups is typically used.



- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
- Quenching:
 - Quench any unreacted thiol groups on the antibody by adding an excess of a quenching reagent like N-acetylcysteine.
- Purification of the ADC:
 - Purify the resulting ADC from unconjugated drug-linker and other impurities using sizeexclusion chromatography (SEC) or other suitable chromatographic techniques.
- Characterization:
 - Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

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